molecular formula C18H25N3O2 B2877147 tert-butyl 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate CAS No. 333987-02-3

tert-butyl 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate

Cat. No.: B2877147
CAS No.: 333987-02-3
M. Wt: 315.417
InChI Key: JCQFJSDMYSFYCH-UHFFFAOYSA-N
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Description

Tert-butyl 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a benzo[d]imidazole group attached to a piperidine ring, which is further esterified with tert-butyl carboxylate.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate typically involves the following steps:

  • Formation of Piperidine Derivative: The piperidine ring is first synthesized or obtained from commercially available sources.

  • Introduction of Benzo[d]imidazole Group: The benzo[d]imidazole moiety is introduced through a reaction involving the piperidine derivative and appropriate reagents such as o-phenylenediamine and formic acid.

  • Esterification: The resulting compound is then esterified with tert-butyl alcohol in the presence of a strong acid catalyst to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed to introduce functional groups or modify existing ones.

  • Reduction: Reduction reactions can be used to reduce nitro groups or other oxidized functionalities.

  • Substitution: Substitution reactions can be employed to replace hydrogen atoms or other substituents on the piperidine ring or benzo[d]imidazole group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed: The major products formed from these reactions include various derivatives of the piperidine ring and benzo[d]imidazole group, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new pharmaceuticals, agrochemicals, and other chemical products.

Biology: In biological research, tert-butyl 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate is used to study the biological activity of benzo[d]imidazole derivatives. These studies help in understanding the interaction of these compounds with biological targets and their potential therapeutic applications.

Medicine: This compound has potential medicinal applications, particularly in the development of drugs targeting various diseases. Its derivatives are being investigated for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of pharmaceutical intermediates and other chemical products. Its versatility and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which tert-butyl 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The benzo[d]imidazole group can bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and the derivatives formed from this compound.

Comparison with Similar Compounds

  • Bilastine: A known pharmaceutical intermediate that contains a similar benzo[d]imidazole group.

  • 2-Methyl-2-propanyl 4-(1H-benzimidazol-2-yl)-1-piperidinecarboxylate:

Uniqueness: Tert-butyl 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate is unique in its combination of the piperidine ring and benzo[d]imidazole group, which provides it with distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl 4-(benzimidazol-1-ylmethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)20-10-8-14(9-11-20)12-21-13-19-15-6-4-5-7-16(15)21/h4-7,13-14H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQFJSDMYSFYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

t-Butyl 4-methylsulfonyloxymethyl-1-piperidinecarboxylate (0.50 g, 1.7 mmol) was dissolved in dimethylformamide (8 ml). To the solution were added potassium iodide (0.37 g), benzimidazole (0.26 g) and 60% sodium hydride in mineral oil (0.088 g), successively, and the mixture was stirred at 60° C. for 2 hours. To the reaction mixture was added water, and the mixture was extracted with ethyl acetate twice. The organic layer was washed with water three times, dried over magnesium sulfate and concentrated under reduced pressure. The resulting solid materials were recrystallized from ethyl acetate/hexane to give the titled compound (0.45 g, 1.4 mmol, Yield 82%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step Two
Quantity
0.26 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
0.088 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
82%

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